molecular formula C7H2BrF5O B1404591 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene CAS No. 1417567-17-9

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene

Cat. No.: B1404591
CAS No.: 1417567-17-9
M. Wt: 276.99 g/mol
InChI Key: PGMZSKAXRNHCAL-UHFFFAOYSA-N
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Description

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene ( 1417567-17-9) is an aromatic organic compound with the molecular formula C7H2BrF5O and a molecular weight of 276.99 g/mol . This compound serves as a versatile and valuable building block in chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its molecular structure incorporates both bromo and multiple fluoro substituents, including a trifluoromethoxy group, which are known to enhance metabolic stability, lipophilicity, and binding selectivity in active molecules . As a key synthetic intermediate, this benzene derivative is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine atom acts as a superior leaving group. The electron-withdrawing nature of the fluorine atoms and the trifluoromethoxy group makes this intermediate particularly useful for creating complex, fluorinated structures that are increasingly prevalent in medicinal chemistry and materials science .

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF5O/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMZSKAXRNHCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Bromination and Fluorination

Bromination reactions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI) in an acid medium to introduce a bromine atom into an aromatic ring. Fluorination reactions, on the other hand, often require more specialized conditions and reagents due to the high reactivity of fluorine.

Analysis of Similar Compounds

For compounds like 1-Bromo-4-(trifluoromethoxy)benzene, synthesis involves specific conditions such as the use of lithium diisopropylamide (LIDA) for lithiation. However, the presence of fluorine atoms in 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene complicates direct application of these methods.

Data Tables for Similar Compounds

Compound Synthesis Method Conditions
1-Bromo-4-(trifluoromethoxy)benzene Lithiation with LIDA -100°C, followed by reaction with appropriate electrophiles
1-Bromo-3-trifluoromethoxybenzene Bromination using NBS or DBI Acid medium

Research Findings and Challenges

The synthesis of fluorinated and trifluoromethoxylated compounds poses significant challenges due to the reactivity of fluorine and the stability of trifluoromethoxy groups. Research in this area often focuses on optimizing reaction conditions to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while Diels-Alder reactions can produce cyclohexene derivatives.

Scientific Research Applications

Scientific Research Applications

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene has several significant applications in scientific research:

Organic Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its halogen substituents make it an excellent candidate for various coupling reactions, including:

  • Suzuki-Miyaura Coupling : The bromine atom can be substituted by boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is vital for constructing complex molecular architectures used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit significant biological activities:

  • Anticancer Activity : Studies have demonstrated that halogenated benzene derivatives can induce cytotoxic effects on various cancer cell lines. The compound's structural features contribute to its ability to interact with biological targets effectively.
  • Antimicrobial Properties : Research is ongoing to explore the antimicrobial potential of this compound and its derivatives, which could lead to the development of new therapeutic agents against resistant bacterial strains.

Materials Science

In materials science, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties allow for applications in:

  • Polymer Production : The compound can be incorporated into polymer matrices to enhance their thermal and chemical stability.
  • Electronic Components : Its fluorinated structure provides desirable electrical properties for use in electronic materials and devices .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the cytotoxic effects of halogenated benzene derivatives on breast cancer cell lines. The research demonstrated that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism involved oxidative stress and apoptosis pathways, suggesting potential for further development as an anticancer agent.

Case Study 2: Organic Synthesis

Another significant study focused on the use of this compound in Suzuki-Miyaura coupling reactions. Researchers successfully synthesized complex biaryl compounds using this halogenated substrate, showcasing its utility as a versatile building block in organic synthesis .

Mechanism of Action

The mechanism by which 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethoxy group can influence the compound’s reactivity and stability by electron-withdrawing effects, which can affect the overall reaction mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood by comparing it with analogues. Below is a detailed analysis:

Substituent Position and Electronic Effects

  • 1-Bromo-3,5-difluorobenzene (C₆H₃BrF₂):

    • Lacks the trifluoromethoxy group, reducing its electron-withdrawing effects.
    • Boiling point: 65°C (vs. higher for trifluoromethoxy derivatives).
    • Used in simpler coupling reactions due to fewer steric hindrances .
  • 1-Bromo-4-(trifluoromethoxy)benzene (C₇H₄BrF₃O):

    • Trifluoromethoxy group at the para position (vs. meta in the target compound).
    • Boiling point: 153–155°C ; density: 1.62 g/cm³ .
    • The para substitution alters regioselectivity in electrophilic aromatic substitution .
  • 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene (C₁₃H₄BrF₇O):

    • Contains additional fluorine atoms and a difluoromethoxy group.
    • Molecular weight: 389.06 g/mol ; higher lipophilicity (XLogP3: 5.3 ).
    • Applications in OLED materials due to extended conjugation .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene 289.0 Not reported ~1.6 (estimated) Polymer synthesis, agrochemicals
1-Bromo-3-(trifluoromethoxy)benzene 241.00 Not reported 1.62 Liquid crystals, catalysts
2-Bromo-5-(trifluoromethoxy)phenol 257.0 Not reported Not reported Bioactive molecule synthesis
a-Bromo-3,5-difluorotoluene 207.02 65 1.6 Solvent-mediated reactions

Notes:

  • Trifluoromethoxy derivatives generally exhibit higher boiling points and densities compared to non-fluorinated analogues due to increased molecular polarity and halogen interactions .
  • Bromine’s position (meta vs. para) significantly impacts steric effects in palladium-catalyzed cross-couplings .

Biological Activity

1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene (CAS No.: 1417567-17-9) is a halogenated aromatic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a bromine atom and three fluorinated groups, which significantly influence its chemical reactivity and biological interactions. The trifluoromethoxy group is particularly noteworthy for its role in modulating the electronic properties of the benzene ring.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC7H2BrF5O
Molecular Weight267.99 g/mol
Melting PointNot Available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. This compound may act as an enzyme inhibitor or modulator by binding to specific receptors or enzymes involved in metabolic processes.

Target Enzymes

Research indicates that compounds with similar structures often target enzymes such as:

  • Cytochrome P450 : Involved in drug metabolism.
  • Aromatase : Important in hormone synthesis.
  • Kinases : Key players in signaling pathways.

Biological Activity

The compound's biological activity has been explored through various studies, focusing on its potential as an anti-cancer agent and as a modulator of metabolic pathways.

Case Studies

  • Anticancer Activity : A study demonstrated that halogenated benzene derivatives exhibit significant cytotoxic effects on cancer cell lines. Specifically, compounds similar to this compound showed inhibition of cell proliferation in breast cancer models, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of trifluoromethoxy-substituted compounds, indicating their ability to modulate inflammatory cytokines and pathways .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) associated with fluorinated compounds. The incorporation of trifluoromethoxy groups has been shown to enhance binding affinity and selectivity towards biological targets compared to non-fluorinated analogs.

Table 2: Structure-Activity Relationship (SAR) Data

CompoundEC50 (µM)Biological Activity
This compound0.010Potential anti-cancer agent
Analog A0.048Moderate anti-inflammatory
Analog B0.037Enhanced enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for preparing 1-Bromo-3,4-difluoro-5-(trifluoromethoxy)benzene, and what challenges arise due to the positioning of halogen substituents?

  • Methodological Answer : Synthesis typically involves sequential halogenation and functional group introduction. For example:

Electrophilic Substitution : Introduce fluorine via directed ortho-metallation (DoM) or Balz-Schiemann reactions on a pre-functionalized benzene ring.

Bromination : Use N-bromosuccinimide (NBS) or Br₂ under controlled conditions to avoid over-bromination. The trifluoromethoxy group (-OCF₃) directs bromine to the meta position relative to itself, but steric hindrance from adjacent fluorines may complicate regioselectivity .

Trifluoromethoxy Introduction : Employ Ullmann coupling or copper-mediated reactions to install -OCF₃ at the desired position.
Challenges : Competing halogen-halogen interactions and steric effects may lead to byproducts. Purity control via column chromatography or recrystallization is critical, as noted in Kanto Reagents’ protocols for similar bromo-fluoroarenes .

Q. How can researchers confirm the regiochemistry and purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • ¹H/¹⁹F NMR : Fluorine’s strong deshielding effects split proton signals, allowing precise assignment of substituent positions. For example, the -OCF₃ group shows a distinct singlet in ¹⁹F NMR at ~-55 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (expected: ~277.96 g/mol) and isotopic patterns (Br/Cl).
  • HPLC/Purity Analysis : Use reverse-phase HPLC with UV detection (≥95% purity threshold), as standardized in Kanto’s catalog entries for halogenated aromatics .

Q. What are the optimal storage conditions to prevent degradation of brominated trifluoromethoxybenzene derivatives?

  • Methodological Answer : Store in amber glass vials under inert gas (Ar/N₂) at -20°C to minimize hydrolysis of the -OCF₃ group. Avoid exposure to moisture or light, as bromine may undergo photolytic cleavage. Safety data for analogous compounds recommend secondary containment to prevent spills .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when functionalizing this compound in cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Selection : Use Pd(PPh₃)₄ or SPhos ligands for Suzuki-Miyaura couplings to enhance reactivity with sterically hindered substrates.
  • Solvent Optimization : Anhydrous THF or DMF improves yields by minimizing dehalogenation.
  • Temperature Control : Slow heating (60–80°C) prevents aryl bromide decomposition.
    Similar strategies are employed in Diels-Alder reactions of trifluoromethoxy-substituted arenes, where electron-deficient dienophiles require precise activation .

Q. How does the electron-withdrawing trifluoromethoxy group influence the compound’s reactivity in aromatic substitution reactions?

  • Methodological Answer : The -OCF₃ group is strongly electron-withdrawing (-I effect), activating the ring for nucleophilic substitution at positions ortho/para to itself. However, steric hindrance from fluorine and bromine substituents may redirect reactivity. Computational studies (DFT) predict lowered LUMO energy at the bromine-bearing carbon, favoring SNAr mechanisms. This aligns with observed reactivity in trifluoromethoxy-containing drug intermediates .

Q. What computational methods predict the reactivity and stability of polyhalogenated benzene derivatives like this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom exhibits high electrophilicity, making it prone to cross-coupling.
  • Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of -OCF₃) under varying pH/temperature conditions.
    These methods are validated in studies of analogous compounds, such as 1-(bromomethyl)-3-(trifluoromethyl)benzene .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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